
2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule inhibitor that has been found to be effective in treating various diseases, including cancer and cardiovascular diseases.
Mécanisme D'action
2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone works by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. It has been found to inhibit the activity of kinases, which are enzymes that play a crucial role in the growth and proliferation of cancer cells. It also inhibits the activity of NF-κB, a signaling pathway that is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone has been found to have several biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines, such as IL-1β and TNF-α, which are involved in the development of various diseases. It also reduces the expression of adhesion molecules, which play a crucial role in the adhesion of cancer cells to the endothelium. Additionally, it has been found to reduce oxidative stress and improve endothelial function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone in lab experiments is its specificity. It selectively inhibits the activity of certain enzymes and signaling pathways, which makes it a useful tool for studying the molecular mechanisms involved in the development and progression of various diseases. However, one of the limitations is its solubility. It is poorly soluble in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research of 2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone. One direction is to investigate its potential therapeutic applications in treating other diseases, such as diabetes and neurodegenerative diseases. Another direction is to study its pharmacokinetics and pharmacodynamics in order to optimize its dosing and administration. Additionally, future research can focus on developing more potent and selective inhibitors based on the structure of 2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone.
Méthodes De Synthèse
The synthesis of 2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone involves several steps. The first step is the preparation of 3-(pyrimidin-2-yloxy)pyrrolidine, which is achieved by reacting 2-amino-4-chloropyrimidine with 1,4-dioxane in the presence of potassium carbonate. The second step involves the preparation of 4-isopropylphenol by reacting phenol with isopropyl bromide in the presence of potassium carbonate. The final step is the coupling of 3-(pyrimidin-2-yloxy)pyrrolidine and 4-isopropylphenol using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and N-hydroxysuccinimide in the presence of dimethylformamide. The product obtained is 2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone.
Applications De Recherche Scientifique
2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone has been found to be effective in treating various diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to be effective in treating cardiovascular diseases by reducing inflammation and improving endothelial function. Additionally, it has been shown to have potential therapeutic applications in treating Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-(4-propan-2-ylphenoxy)-1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14(2)15-4-6-16(7-5-15)24-13-18(23)22-11-8-17(12-22)25-19-20-9-3-10-21-19/h3-7,9-10,14,17H,8,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSJYNNCRHKMEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC(C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


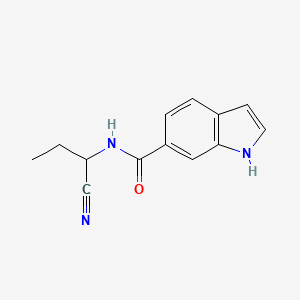
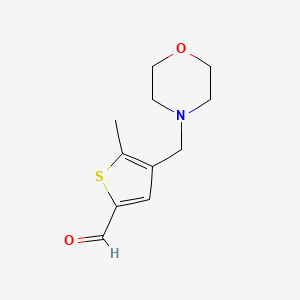
![4-(2,5-dimethoxyphenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2945062.png)
![rac-(1R,5R,6R)-2-Azabicyclo[3.2.0]heptan-6-ol hydrochloride](/img/structure/B2945064.png)
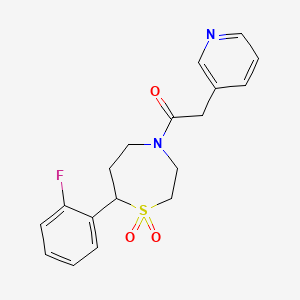


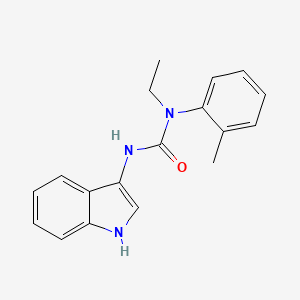
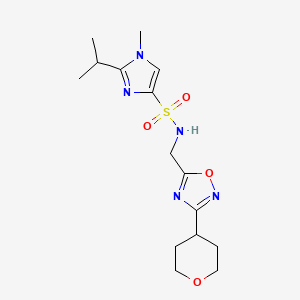

![methyl 6-chloro-2-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2945079.png)
![3,5-dimethoxy-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2945081.png)
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-oxochromene-2-carboxamide](/img/structure/B2945082.png)